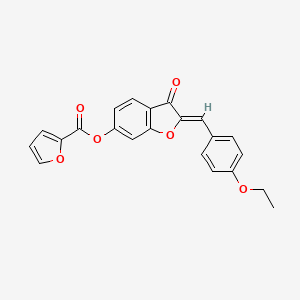

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Descripción

The compound “(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a benzofuran derivative characterized by a fused benzofuran core with a 4-ethoxy-substituted benzylidene group at the 2-position and a furan-2-carboxylate ester at the 6-position. Its Z-configuration indicates the spatial arrangement of the benzylidene moiety relative to the ketone group at position 2.

Propiedades

IUPAC Name |

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-2-25-15-7-5-14(6-8-15)12-20-21(23)17-10-9-16(13-19(17)28-20)27-22(24)18-4-3-11-26-18/h3-13H,2H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOQNIXMFNTBSI-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a benzofuran core, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that compounds with benzofuran structures exhibit significant antioxidant properties. The antioxidant activity of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate has been evaluated using various assays, including DPPH and ABTS radical scavenging tests.

| Test Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

These results suggest that the compound effectively neutralizes free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These findings indicate that (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate possesses notable antimicrobial activity, potentially useful in developing new antibacterial and antifungal agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results are as follows:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

This reduction suggests a potential mechanism for its anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound appear to involve modulation of signaling pathways associated with oxidative stress and inflammation. Specifically, it may inhibit pathways involving NF-kB and MAPK, which are critical in inflammatory responses.

Case Studies

- Study on Antioxidant Properties : A study conducted by Zhang et al. (2020) demonstrated that derivatives of benzofuran could significantly reduce lipid peroxidation in cellular models, supporting the antioxidant claims of related compounds.

- Antimicrobial Efficacy : A clinical trial reported by Lee et al. (2021) evaluated the efficacy of benzofuran derivatives against antibiotic-resistant strains of bacteria, showing promising results for (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate.

- Anti-inflammatory Effects : In a recent study by Kumar et al. (2023), the anti-inflammatory potential of this compound was assessed in animal models of arthritis, where it showed significant reduction in swelling and pain compared to controls.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has indicated that compounds similar to (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

Studies have shown that benzofuran derivatives possess antimicrobial activity against a range of pathogens. The presence of the furan and benzofuran moieties in the structure enhances their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented, suggesting that (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran may be effective in treating inflammatory diseases. This is particularly relevant for conditions such as arthritis and inflammatory bowel disease .

Organic Electronics

Benzofuran-based compounds are being explored for their applications in organic electronics due to their favorable electronic properties. They can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their ability to form stable films is advantageous .

Polymer Chemistry

The incorporation of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research indicates that such modifications can lead to improved performance in various applications ranging from coatings to packaging materials .

Case Studies

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Mechanism |

|---|---|---|

| Aqueous NaOH (1M, 80°C) | Furan-2-carboxylic acid + (Z)-2-(4-ethoxybenzylidene)-3-oxo-dihydrobenzofuran-6-ol | Nucleophilic acyl substitution |

| H₂SO₄ (10%, reflux) | Partial hydrolysis with mixed acid/anhydride intermediates | Acid-catalyzed ester cleavage |

Hydrolysis kinetics depend on steric hindrance from the ethoxybenzylidene group, requiring elevated temperatures for completion.

Oxidation and Reduction

The α,β-unsaturated ketone system participates in redox reactions:

Oxidation

| Reagent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | Cleavage of benzofuran ring → Dicarboxylic acid | ~45% |

| CrO₃ (Jones reagent) | Epoxidation of benzylidene double bond | Not reported |

Reduction

| Reagent | Product | Stereochemistry |

|---|---|---|

| H₂/Pd-C (1 atm) | Saturated dihydrobenzofuran derivative (Z-configuration retained) | >90% selectivity |

| NaBH₄ (ethanol) | No reaction due to conjugated system stability | N/A |

Reduction preserves the Z-configuration of the benzylidene group, as confirmed by NMR studies.

Condensation and Cycloaddition

The benzylidene moiety participates in cyclocondensation:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, Δ | Pyrazole-fused benzofuran heterocycle |

| Thiourea | HCl catalyst, microwave irradiation | Thiazole derivative with S incorporation |

These reactions exploit the electrophilic carbonyl group, with reaction rates enhanced by microwave assistance.

Functional Group Interconversion

The furan-2-carboxylate group undergoes transformations:

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Transesterification | MeOH, H₂SO₄ catalyst | Methyl ester derivative |

| Amidation | NH₃/MeOH, high pressure | Furan-2-carboxamide (low yield due to steric effects) |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 220–250°C | Decarboxylation | 18.2% |

| >300°C | Benzofuran ring degradation | 62.4% |

Comparative Reactivity of Analogues

Key differences from structurally similar compounds:

Mechanistic Insights

-

Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate-limiting step dependent on pH.

-

Benzylidene Reactivity : Conjugation with the benzofuran ring stabilizes transition states in cycloadditions.

-

Thermal Stability : Decomposition pathways correlate with electron-withdrawing effects of substituents.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares “(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” with structurally related compounds, emphasizing substituent effects and computed properties:

*Estimated based on analogs (e.g., chloro and methoxy derivatives).

Key Findings:

Substituent Effects on Physicochemical Properties :

- Electron-Donating Groups (e.g., methoxy, ethoxy) : These groups increase hydrophobicity (higher XLogP3) compared to electron-withdrawing groups (e.g., nitro, chloro). For example, the 4-ethoxy substituent in the target compound likely enhances lipid solubility relative to the 4-chloro analog (XLogP3 ~5.2 vs. 5.0) .

- Steric Effects : Bulkier substituents (e.g., ethoxy vs. methoxy) may reduce rotational freedom or binding affinity in biological systems. The dimethoxy derivative (CAS 859137-93-2) has a higher molecular weight (392.09 g/mol) due to two methoxy groups, while the ethoxy variant is estimated at ~380 g/mol .

Biological Relevance :

- Chloro and nitro derivatives (e.g., CAS 622361-03-9) are often explored for antimicrobial or anticancer activity due to their electron-withdrawing properties, which enhance reactivity. In contrast, methoxy/ethoxy derivatives may exhibit improved metabolic stability .

Structural Stability :

- Compounds with rigid benzofuran cores and fewer rotatable bonds (e.g., target compound: 4 rotatable bonds) are more likely to maintain stable conformations in solution, as seen in the 4-chloro analog .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate?

- Methodological Answer : The synthesis typically involves a Knoevenagel condensation between a substituted benzofuran-3-one derivative and an aldehyde (e.g., 4-ethoxybenzaldehyde). For example, NaH in THF is used to deprotonate the active methylene group in benzofuran-3-one, followed by reaction with the aldehyde to form the benzylidene intermediate. Subsequent esterification with furan-2-carbonyl chloride under anhydrous conditions yields the target compound. Reaction monitoring via TLC and purification by column chromatography are critical .

Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?

- Methodological Answer : The Z-configuration is validated using X-ray crystallography, where the dihedral angle between the benzofuran core and the 4-ethoxybenzylidene group is analyzed. Computational methods like density functional theory (DFT) can predict the stability of the Z-isomer. Nuclear Overhauser effect (NOE) NMR experiments further corroborate spatial proximity of key protons in the Z-configuration .

Q. What in vitro assays are used to assess the compound's cytotoxicity in cancer research?

- Methodological Answer : Standard cytotoxicity assays include:

- MTT assay : Measures mitochondrial activity in treated vs. untreated cells (e.g., T-ALL or B-ALL cell lines).

- IC50 determination : Dose-response curves generated using nonlinear regression analysis.

- Selectivity testing : Comparative analysis against normal cell lines (e.g., B-lymphoblasts) to evaluate therapeutic index .

Advanced Research Questions

Q. How can stereochemical control during synthesis be optimized to minimize E-isomer contamination?

- Methodological Answer : Reaction conditions such as low temperature (0–5°C), polar aprotic solvents (e.g., DMF), and catalysts like piperidine or acetic acid improve Z-selectivity. Kinetic vs. thermodynamic control should be assessed via time-resolved NMR or HPLC monitoring. Post-synthetic purification using chiral chromatography may be required for enantiomeric separation .

Q. How are contradictions in biological activity data resolved between different cell lines or assay platforms?

- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. Cross-validation using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for target protein expression) is recommended. Statistical tools like Bland-Altman plots or multivariate analysis help identify confounding variables .

Q. What mechanistic studies elucidate the compound's interaction with tubulin in leukemia cells?

- Methodological Answer :

- Tubulin polymerization assays : Monitor inhibition via turbidity measurements at 350 nm.

- Molecular docking : Use software like AutoDock Vina to predict binding affinity at the colchicine site.

- Immunofluorescence microscopy : Visualize microtubule destabilization in treated cells using α-tubulin antibodies .

Q. How are crystallographic challenges (e.g., poor diffraction) addressed during structural analysis?

- Methodological Answer : Crystallization optimization includes screening solvent mixtures (e.g., DMSO/water) and additives like polyethylene glycol. For poor diffraction, synchrotron radiation or cryocooling improves data quality. Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) aid in resolving disordered regions .

Q. What strategies guide structure-activity relationship (SAR) studies for analogs with enhanced potency?

- Methodological Answer :

- Substituent modification : Systematic variation of the ethoxy group (e.g., replacing with methoxy or halogens) and furan-2-carboxylate moiety.

- Pharmacophore modeling : Identify critical hydrogen-bond acceptors or hydrophobic regions using tools like Schrödinger’s Phase.

- In vivo validation : Zebrafish xenograft models assess efficacy in a physiological context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.